methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate
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Overview
Description
Methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate is a complex organic compound with the molecular formula C16H19N5O4 It is characterized by the presence of a benzoate ester linked to a triazine ring, which is further substituted with an amino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate typically involves multiple steps. One common method includes the reaction of cyanuric chloride with morpholine in the presence of a base such as sodium carbonate . This reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C). The resulting intermediate is then reacted with 4-aminobenzoic acid methyl ester under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields . This method employs a multimode reactor, which allows for efficient heating and mixing of the reactants. The use of preparative high-performance liquid chromatography (HPLC) is also common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form amides and esters through condensation reactions with carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate and solvents like dioxane/water are commonly used.
Condensation: Tetrahydrofuran (THF) is often used as a solvent for condensation reactions.
Major Products
The major products formed from these reactions include various substituted triazines and benzoates, depending on the specific reactants and conditions used .
Scientific Research Applications
Methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity . The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]phenol
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
Methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazine ring and a morpholine ring in the same molecule allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-23-14(22)11-2-4-12(5-3-11)25-10-13-18-15(17)20-16(19-13)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQQMQTYSDACOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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